N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Overview
Description
“N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C21H23BrN4O2S2 and a molecular weight of 507.471. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized in a series of steps involving reactions with amines, acetyl chloride, hydrazinecarbothioamide, and carbon disulfide2.Molecular Structure Analysis
The molecular structure of this compound includes a bromoanilino group, an oxoethyl group, a sulfanyl group, a thiadiazol group, and an adamantane-1-carboxamide group1. The exact arrangement of these groups in the molecule would be determined by the specifics of the synthesis process.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide”. However, similar compounds often participate in reactions involving their functional groups, such as the bromoanilino group, the oxoethyl group, and the sulfanyl group2.Physical And Chemical Properties Analysis
This compound has a molecular weight of 507.471. Other physical and chemical properties such as melting point, boiling point, density, and solubility would need to be determined experimentally.Scientific Research Applications
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The compound, along with its derivatives, has been explored for its noncovalent interactions through crystallographic studies and QTAIM analysis. These studies highlight the significance of halogen substitutions in influencing the relative contributions of different non-covalent interactions. The analysis of adamantane-1,3,4-thiadiazole hybrid derivatives, including the compound of interest, provides insights into their structural orientations and stabilization mechanisms within crystal structures, emphasizing the role of N–H⋯N hydrogen bonds among other interactions (El-Emam et al., 2020).
Antiviral Activity
Research on adamantyl derivatives has also highlighted their potential antiviral activities. A study focusing on the synthesis of adamantyl-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed significant inhibitory activity against influenza A and B viruses, suggesting a mechanism of action related to virus fusion inhibition (Göktaş et al., 2012).
Carbonic Anhydrase Inhibition
The compound has been implicated in studies involving carbonic anhydrase inhibition, where it showed a distinct binding pocket utilization compared to other hydrophobic inhibitors. This unique interaction suggests its potential for designing isoform-selective inhibitors, offering new pathways for therapeutic applications (Avvaru et al., 2010).
Antimicrobial and Anti-Inflammatory Activities
Adamantyl derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. Certain derivatives demonstrated significant activity against Gram-positive bacteria and the pathogenic fungus Candida albicans. Additionally, some compounds exhibited dose-dependent anti-inflammatory effects, highlighting their therapeutic potential in treating microbial infections and inflammation (Kadi et al., 2007).
Metal Complexes and Intraocular Pressure-Lowering Effects
Studies on metal complexes of adamantyl derivatives have shown promising intraocular pressure-lowering effects in experimental models, surpassing some current antiglaucoma medications. This research opens avenues for developing new classes of pharmacological agents with enhanced efficiencies for glaucoma treatment (Supuran et al., 1998).
Safety And Hazards
As this compound is intended for research use only, it’s crucial to handle it with appropriate safety measures1. However, specific safety and hazard information is not available in the current resources.
Future Directions
The future directions for this compound would likely depend on the results of research studies. As it is currently specified for research use only, further studies could reveal potential applications in various fields1.
properties
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2S2/c22-15-1-3-16(4-2-15)23-17(27)11-29-20-26-25-19(30-20)24-18(28)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIBZSIXRFDBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
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